2-Iodo-6-methoxypyrazine

Overview

Description

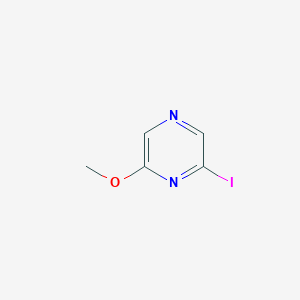

2-Iodo-6-methoxypyrazine is a heterocyclic organic compound belonging to the pyrazine family. It is characterized by the presence of an iodine atom and a methoxy group attached to a pyrazine ring. This compound is a colorless crystalline solid with a pungent odor and is commonly used in the food and beverage industry as a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxypyrazine typically involves the iodination of 6-methoxypyrazine. One common method is the reaction of 6-methoxypyrazine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methoxypyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1. Neurodegenerative Disease Research

2-Iodo-6-methoxypyrazine has been investigated for its role in the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer's disease. In a study, derivatives of methoxypyrazine exhibited significant potency against BACE1, with IC50 values in the nanomolar range, indicating their potential as therapeutic agents for neurodegenerative diseases .

2. Anticancer Activity

Research has also highlighted the anticancer properties of this compound derivatives. Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, such as HepG2 and MDA-MB-231, with IC50 values indicating effective growth inhibition . The mechanism of action is believed to involve apoptosis induction and modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.

Agricultural Applications

1. Plant Growth Regulation

In agricultural research, compounds like this compound have been explored for their effects on plant growth and development. Studies suggest that certain pyrazine derivatives can act as growth regulators, enhancing root development and overall plant vigor under specific conditions . This application could lead to improved crop yields and sustainability in agricultural practices.

Material Science

1. Synthesis of Functional Materials

The unique properties of this compound have led to its use in the synthesis of functional materials. Its ability to form stable complexes with metals has been utilized in creating advanced materials for applications in sensors and catalysis. For instance, the incorporation of this compound into polymer matrices has been shown to enhance the mechanical and thermal properties of the resulting materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxypyrazine involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 3-Iodo-2-methoxypyridine

- 4-Iodo-2-methoxyphenol

- 2-Iodo-5-methoxyphenol

Comparison: 2-Iodo-6-methoxypyrazine is unique due to its specific substitution pattern on the pyrazine ring. Compared to similar compounds, it exhibits distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

2-Iodo-6-methoxypyrazine is an organic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an iodine atom at the second position and a methoxy group at the sixth position. Its molecular formula is , with a molar mass of approximately 236.01 g/mol. The presence of the iodine atom and the methoxy group significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. The iodine atom enhances its binding affinity, while the methoxy group may influence its solubility and stability in biological systems. Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. It has shown potential antibacterial effects, although specific data on its efficacy against particular strains remain limited. For example, related compounds have demonstrated weak antibacterial activity against Staphylococcus aureus at concentrations around 100 μM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that derivatives of pyrazines can inhibit nitric oxide production in macrophage cells, which is a marker of inflammation. However, specific data on this compound's direct effects are still emerging .

Synthesis and Evaluation

A variety of synthetic methods have been developed to produce this compound, allowing researchers to explore its biological properties systematically. One study synthesized several pyrazine derivatives, including this compound, and evaluated their biological activities in terms of antimicrobial and anti-inflammatory effects.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 58139-03-0 | Unique substitution pattern; potential therapeutic applications |

| 2-Bromo-5-methoxypyrazine | 942624-06-8 | Bromine instead of iodine; differing reactivity |

| 5-Methoxy-2-pyrazinylamine | Not Available | Amino group instead of halogen; potential for different biological activity |

Pharmacological Potential

Research indicates that compounds similar to this compound have been explored for their pharmacological potential, particularly in drug development contexts. The ability to modulate enzyme activity suggests that this compound may serve as a lead structure for new therapeutic agents targeting metabolic pathways or inflammatory processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Iodo-6-methoxypyrazine, and how is purity validated?

this compound is typically synthesized via halogenation of methoxypyrazine precursors using iodine sources (e.g., NIS or I₂) under controlled conditions. A key method involves nucleophilic aromatic substitution, where a methoxy group directs iodination at the ortho position . Post-synthesis, purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm substitution patterns and absence of byproducts like dehalogenated derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is light- and moisture-sensitive. Recommended storage conditions include inert atmospheres (argon), amber glass vials, and temperatures ≤ -20°C. Stability tests under varying pH and temperature regimes show decomposition above 40°C, forming methoxypyrazine derivatives, which can be monitored via TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm), while pyrazine protons resonate as doublets (δ 8.2–8.5 ppm).

- FT-IR : Stretching vibrations for C-I (500–600 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 236. Cross-validation with computational methods (DFT) improves structural assignment accuracy .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Suzuki coupling vs. Ullmann coupling) affect the utility of this compound in heterocyclic synthesis?

The iodine atom in this compound enables cross-coupling reactions, but selectivity depends on catalysts and ligands:

- Suzuki Coupling : Pd(PPh₃)₄ with aryl boronic acids yields biarylpyrazines (e.g., 6-methoxy-2-phenylpyrazine). Side reactions (e.g., dehalogenation) are minimized using polar aprotic solvents (DMF) at 80–100°C .

- Ullmann Coupling : CuI/1,10-phenanthroline in DMSO promotes C-N bond formation but requires higher temperatures (120°C), risking methoxy group cleavage. Kinetic studies recommend Suzuki for lab-scale precision .

Q. What strategies resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?

Contradictory data arise from solvent and base/acid strength:

- Basic Conditions (K₂CO₃/MeOH) : Iodine substitution dominates, forming 2-methoxy-6-substituted pyrazines.

- Acidic Conditions (H₂SO₄) : Methoxy group hydrolysis competes, yielding pyrazinones. Controlled pH (4–6) and low temperature (<50°C) suppress hydrolysis, as shown in kinetic profiling .

Q. How can computational modeling predict the regioselectivity of this compound in multicomponent reactions?

DFT calculations (B3LYP/6-311+G**) map electron density to predict reactive sites. The methoxy group directs electrophiles to the iodine-adjacent position (C3), while nucleophiles target C2. MD simulations in solvent environments (e.g., THF) validate experimental outcomes, reducing trial-and-error in reaction design .

Q. What are the analytical challenges in quantifying trace byproducts during this compound synthesis?

Byproducts like 2,6-dimethoxypyrazine (from over-alkylation) or iodopyrazine N-oxides (from oxidation) require sensitive detection:

- HPLC-MS : Using C18 columns (ACN/H₂O gradient) separates species with LOD ≤ 0.1%.

- X-ray Crystallography : Resolves ambiguous structures when spectroscopic data overlap .

Q. How does the electronic nature of this compound influence its role in photoredox catalysis?

The iodine atom acts as a redox-active center, enabling single-electron transfer (SET) under blue light (450 nm) with Ru(bpy)₃²⁺. This facilitates C–H functionalization of alkanes, though competing iodine loss requires sacrificial reductants (e.g., DIPEA) to stabilize intermediates .

Q. Methodological Guidance for Data Interpretation

Properties

IUPAC Name |

2-iodo-6-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZWVUZALRZRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437555 | |

| Record name | 2-Iodo-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-03-0 | |

| Record name | 2-Iodo-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58139-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.